![molecular formula C27H28N4O3S B2832636 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide CAS No. 441291-03-8](/img/structure/B2832636.png)
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide
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Description
Molecular Structure Analysis
The structure of similar compounds has been characterized using various techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA and powder XRD . These techniques provide information about the bonding modes, geometry, and other structural aspects of the molecule .Scientific Research Applications
Antitumor Agents
This compound has been synthesized and evaluated as an antitumor agent . In vitro antitumor assay results showed that some compounds exhibited moderate to high inhibitory activities against HepG2, SK-OV-3, NCI-H460 and BEL-7404 tumor cell lines .
Cell Cycle Arrest and Apoptotic Response
The compound may exert antitumor activity by the up-regulation of Bax, intracellular Ca 2+ release, ROS generation, p21, p27 and p53, downregulation of Bcl-2, activation of caspase-9 and caspase-3 and subsequent cleavage of PARP, and inhibition of CDK activity .
Synthesis of Imidazoles
The compound is an important heterocyclic structural motif in functional molecules and is utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
Pharmaceuticals and Agrochemicals
Imidazoles, which are a part of this compound, have traditional applications in pharmaceuticals and agrochemicals .
Dyes for Solar Cells and Other Optical Applications
Imidazoles are being deployed in emerging research into dyes for solar cells and other optical applications .
Functional Materials
Imidazoles are also being used in the development of functional materials .
Catalysis
Imidazoles are being used in catalysis .
Tumor Inhibitory Activity of Pd (II) Complex
The molecular docking study on the Pd (II) complex interaction with DNA further confirmed its inhibition ability . The experimental results and drug-likeness properties of the Pd (II) complex suggest its potential applications, which can be developed as a potent anticancer drug in the near future .
properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3S/c1-18-14-19(2)17-31(16-18)35(33,34)23-12-10-20(11-13-23)27(32)28-22-7-5-6-21(15-22)26-29-24-8-3-4-9-25(24)30-26/h3-13,15,18-19H,14,16-17H2,1-2H3,(H,28,32)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYRBTIXMXOAFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide |
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